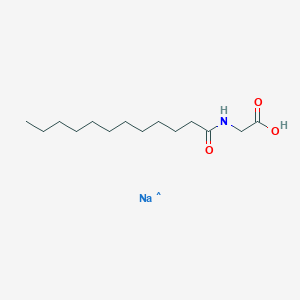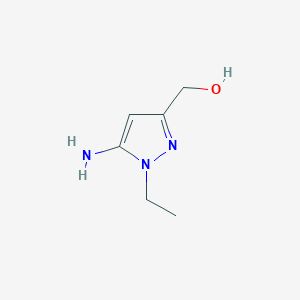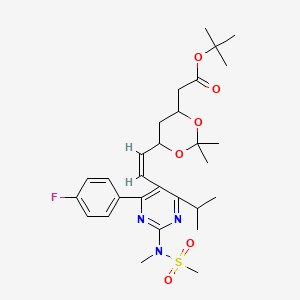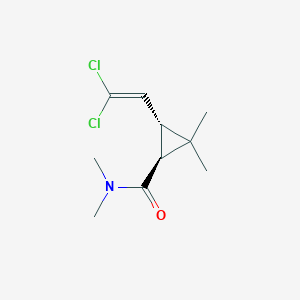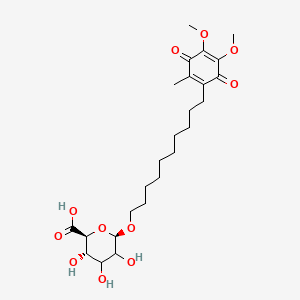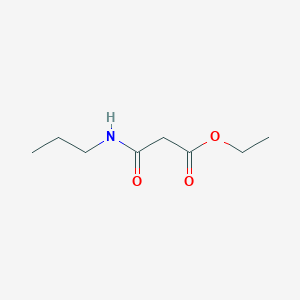
5,8-cis-5,8-Epoxy-13-cis Retinoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is a derivative of retinoic acid, a compound related to vitamin A. It is known for its applications in various fields, including pharmaceuticals and cosmetics. The compound is characterized by its unique structure, which includes an epoxy group and multiple double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,8-cis-5,8-Epoxy-13-cis Retinoic Acid can be synthesized from 13-cis-Retinoic Acid. The synthesis involves the formation of an epoxy group at the 5,8 positions of the retinoic acid molecule. This can be achieved through the use of oxidizing agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions with stringent quality control measures. The process typically includes the purification of the final product to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5,8-cis-5,8-Epoxy-13-cis Retinoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
5,8-cis-5,8-Epoxy-13-cis Retinoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and gene expression.
Industry: The compound is used in the formulation of cosmetic products due to its skin-beneficial properties.
Mechanism of Action
The mechanism of action of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid involves its interaction with retinoic acid receptors in the body. These receptors are involved in regulating gene expression and cellular differentiation. The compound binds to these receptors, modulating their activity and leading to various biological effects, such as anti-inflammatory and anti-tumor actions .
Comparison with Similar Compounds
Similar Compounds
13-cis-Retinoic Acid: The parent compound from which 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is derived.
5,6-Epoxy-13-cis Retinoic Acid: Another epoxy derivative of retinoic acid with similar but distinct properties.
Uniqueness
This compound is unique due to its specific epoxy group at the 5,8 positions, which imparts different chemical and biological properties compared to other retinoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2Z,4E,6E)-7-[(2S,7aR)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+/t16-,20+/m0/s1 |
InChI Key |
QDOSIDVGVRAXSE-GWULVECFSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@](O1)(CCCC2(C)C)C |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
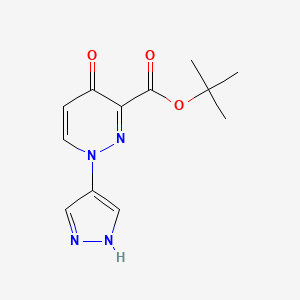
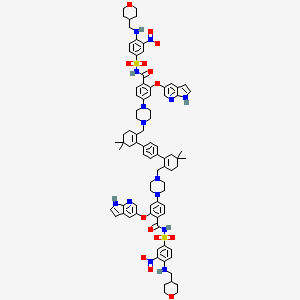
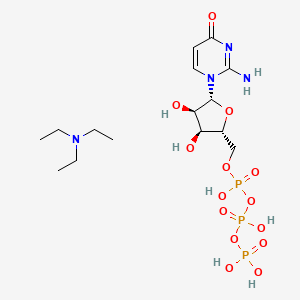
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)

